molecular formula C21H24N4S B12154590 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12154590
M. Wt: 364.5 g/mol
InChI Key: MQHQQZKPCXMXGA-UHFFFAOYSA-N
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Description

4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring and a benzothieno pyrimidine core. It has shown potential in various therapeutic applications, particularly due to its interaction with specific biological targets.

Preparation Methods

The synthesis of 4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This is followed by the introduction of the piperazine ring and the 2-methylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the desired chemical properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interaction with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C21H24N4S

Molecular Weight

364.5 g/mol

IUPAC Name

4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H24N4S/c1-15-6-2-4-8-17(15)24-10-12-25(13-11-24)20-19-16-7-3-5-9-18(16)26-21(19)23-14-22-20/h2,4,6,8,14H,3,5,7,9-13H2,1H3

InChI Key

MQHQQZKPCXMXGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3

Origin of Product

United States

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